3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1306605-42-4
VCID: VC2826696
InChI: InChI=1S/C7H6F2O3S/c1-3-2-4(12-7(8)9)5(13-3)6(10)11/h2,7H,1H3,(H,10,11)
SMILES: CC1=CC(=C(S1)C(=O)O)OC(F)F
Molecular Formula: C7H6F2O3S
Molecular Weight: 208.18 g/mol

3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid

CAS No.: 1306605-42-4

Cat. No.: VC2826696

Molecular Formula: C7H6F2O3S

Molecular Weight: 208.18 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid - 1306605-42-4

Specification

CAS No. 1306605-42-4
Molecular Formula C7H6F2O3S
Molecular Weight 208.18 g/mol
IUPAC Name 3-(difluoromethoxy)-5-methylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C7H6F2O3S/c1-3-2-4(12-7(8)9)5(13-3)6(10)11/h2,7H,1H3,(H,10,11)
Standard InChI Key WKQQJRYYMBSRSM-UHFFFAOYSA-N
SMILES CC1=CC(=C(S1)C(=O)O)OC(F)F
Canonical SMILES CC1=CC(=C(S1)C(=O)O)OC(F)F

Introduction

Chemical Structure and Properties

Structural Features

3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid features a thiophene core with three distinct functional groups strategically positioned to impart specific chemical properties. The structural characteristics can be summarized as follows:

  • Core Structure: A thiophene ring (five-membered aromatic heterocycle containing sulfur)

  • Position 2: Carboxylic acid group (-COOH)

  • Position 3: Difluoromethoxy group (-OCHF₂)

  • Position 5: Methyl group (-CH₃)

Physicochemical Properties

The key physicochemical properties of 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid are presented in Table 1.

Table 1: Physicochemical Properties of 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid

PropertyValue
Molecular FormulaC₇H₆F₂O₃S
Molecular Weight208.18 g/mol
Physical AppearanceCrystalline solid
SolubilitySoluble in organic solvents (e.g., DMSO, methanol); limited water solubility
ClassificationHeterocyclic compound, Carboxylic acid, Thiophene derivative
CAS Number1306605-42-4

The presence of the difluoromethoxy group significantly influences the lipophilicity and metabolic stability of the compound, which are crucial parameters for its biological activities. The carboxylic acid functional group provides a site for further derivatization through various chemical transformations.

Chemical Reactivity

The chemical behavior of 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid is largely determined by its three functional groups, each contributing distinct reactivity patterns.

Carboxylic Acid Reactivity

The carboxylic acid group at position 2 can participate in various transformations:

  • Esterification: Formation of esters through reaction with alcohols under acidic conditions or using coupling reagents

  • Amidation: Formation of amides through reaction with amines, particularly using peptide coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate)

  • Decarboxylation: Under certain conditions, removal of the carboxylic acid group can occur

  • Salt Formation: The acidic proton can be removed to form carboxylate salts with appropriate bases

Difluoromethoxy Group Reactivity

The difluoromethoxy group (-OCHF₂) at position 3 exhibits specific reactivity patterns:

  • Metabolic Stability: The C-F bonds provide resistance to oxidative metabolism

  • Hydrogen Bonding: The fluorine atoms can participate as hydrogen bond acceptors

  • Electronic Effects: The electron-withdrawing nature influences the electron distribution in the thiophene ring

Thiophene Ring Reactivity

The thiophene core demonstrates aromatic reactivity patterns influenced by its substituents:

  • Electrophilic Substitution: The electron-rich nature of thiophene allows for electrophilic aromatic substitution reactions, with regioselectivity influenced by existing substituents

  • Metalation: Directed metalation can occur at specific positions, allowing for further functionalization

  • Oxidation: The thiophene ring can undergo oxidation reactions under specific conditions

Biological Activity and Applications

3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid has shown potential in various biological contexts, with its activity influenced by the unique combination of functional groups.

Pharmaceutical Applications

The compound has demonstrated promise in pharmaceutical research, particularly in the following areas:

  • Enzyme Inhibition: Studies suggest potential activity in inhibiting certain pathways involved in diseases like pulmonary fibrosis

  • Drug Discovery: The compound serves as a valuable building block in medicinal chemistry due to its unique structural features

  • Structure-Activity Relationships: The specific substitution pattern provides insights into how structural modifications affect biological activity

Key Biological Properties

Several characteristics contribute to the biological profile of 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid:

  • Enhanced Lipophilicity: The difluoromethoxy group increases the compound's ability to cross lipid membranes, improving cellular penetration

  • Metabolic Stability: The fluorine-containing substituent resists metabolic degradation, potentially prolonging the compound's half-life in biological systems

  • Target Binding: The specific arrangement of functional groups creates a unique electronic and steric profile for interaction with biological targets such as enzymes and receptors

Comparison with Related Biologically Active Compounds

Structural relatives of 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid have shown various biological activities that may provide insight into potential applications. For example, 5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid has been investigated as a building block for drug development, while 3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid has potential applications in the development of pharmaceuticals.

Characterization Techniques

Accurate characterization of 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid is essential for confirming its structure, purity, and properties. Multiple analytical techniques are typically employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial structural information:

  • ¹H NMR: Expected to show signals for:

    • The methyl group at position 5 (typically around δ 2.3-2.6 ppm)

    • The difluoromethoxy proton (typically appears as a triplet around δ 6.5-7.0 ppm due to coupling with the two fluorine atoms)

    • The single aromatic proton at position 4 (typically around δ 7.0-7.5 ppm)

    • The carboxylic acid proton (typically around δ 10-13 ppm)

  • ¹³C NMR: Provides information about carbon framework, with characteristic signals for the carboxylic acid carbon (approximately δ 160-170 ppm), the thiophene ring carbons, and the difluoromethoxy carbon (which appears as a triplet due to C-F coupling)

  • ¹⁹F NMR: Essential for confirming the presence and environment of the fluorine atoms in the difluoromethoxy group, typically appearing as a doublet due to coupling with the hydrogen

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern:

  • Expected molecular ion peak at m/z 208 [M]⁺

  • Characteristic fragmentation patterns including loss of the carboxylic acid group and the difluoromethoxy group

Other Analytical Methods

Additional techniques commonly employed include:

  • Infrared Spectroscopy (IR): Identifies functional groups, with characteristic absorptions for the carboxylic acid (C=O stretch around 1700 cm⁻¹), C-F bonds, and C-O bonds

  • X-ray Crystallography: Provides definitive structural confirmation when single crystals are available

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and separation

Comparison with Related Compounds

Understanding the relationship between 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid and structurally similar compounds provides valuable context for its properties and applications.

Structural Analogues

Table 2 presents a comparison of 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid with related thiophene derivatives.

Table 2: Comparison of 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid with Structural Analogues

CompoundCAS NumberMolecular FormulaKey Structural DifferencesRef
3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid1306605-42-4C₇H₆F₂O₃SReference compound
5-Methylthiophene-2-carboxylic acid1918-79-2C₆H₆O₂SLacks difluoromethoxy group at position 3
5-(Difluoromethyl)thiophene-2-carboxylic acid189330-23-2C₆H₄F₂O₂SDifluoromethyl group at position 5 instead of difluoromethoxy at position 3
5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acidNot providedC₇H₆F₂O₂SDifluoromethyl group at position 5 instead of difluoromethoxy at position 3
3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acidNot providedC₁₀H₁₂F₂O₄SIsobutoxy group at position 5 instead of methyl
3-methoxy-5-methylthiophene-2-carboxylic acidNot providedC₇H₈O₃SMethoxy group at position 3 instead of difluoromethoxy

Structure-Property Relationships

The specific positioning and nature of substituents significantly impact the properties of these thiophene derivatives:

  • Fluorine-Containing Groups: The presence of fluorine atoms, whether in a difluoromethoxy or difluoromethyl group, enhances lipophilicity and metabolic stability compared to non-fluorinated analogues

  • Position of Substitution: The position of the fluorinated group (position 3 versus position 5) affects the electronic distribution in the thiophene ring, potentially altering reactivity patterns and biological activity

  • Alkoxy versus Alkyl Groups: The replacement of a methyl group with an alkoxy group (as in 3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid) introduces additional hydrogen bond acceptor sites and may alter solubility and binding properties

Current Research and Future Perspectives

Recent Research Trends

Current research involving 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid and related compounds focuses on several areas:

  • Synthetic Methodology: Development of more efficient methods for introducing the difluoromethoxy group onto heterocyclic systems

  • Medicinal Chemistry: Exploration of the compound and its derivatives as potential leads for drug discovery, particularly in areas related to fibrotic diseases

  • Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect biological activity and physicochemical properties

Future Research Directions

Potential future research directions include:

  • Application in Bioconjugation: The carboxylic acid group provides an attachment point for coupling with biomolecules for targeted delivery systems

  • Development of New Catalytic Methods: Exploration of alternative approaches for the synthesis of difluoromethoxy-containing heterocycles with improved yields and selectivity

  • Computational Studies: Theoretical investigations to better understand the electronic properties and potential binding modes with biological targets

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